Cas no 934-00-9 (3-Methoxycatechol)

3-Methoxycatechol is a phenolic compound with the molecular formula C7H8O3, characterized by a catechol core substituted with a methoxy group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its dual hydroxyl groups enable selective functionalization, while the methoxy group enhances stability and modulates electronic properties. The compound is typically synthesized via controlled methylation of catechol derivatives, ensuring high purity and consistency. 3-Methoxycatechol is also of interest in biochemical studies due to its potential role as a metabolite or precursor in enzymatic pathways. Proper handling is advised due to its sensitivity to oxidation.
3-Methoxycatechol structure
3-Methoxycatechol structure
Product Name:3-Methoxycatechol
CAS No:934-00-9
MF:C7H8O3
MW:140.136622428894
MDL:MFCD00002191
CID:83225
PubChem ID:13622
Update Time:2025-06-10

3-Methoxycatechol Chemical and Physical Properties

Names and Identifiers

    • 3-Methoxybenzene-1,2-diol
    • Pyrogallol monomethyl ether
    • pyrogallol-1-methyl ether
    • 2,3-Dihydroxyanisole~Pyrogallol 1-methyl ether
    • 3-Methoxycatechol
    • 3-methoxy-1,2-Benzenediol
    • 1,2-Dihydroxy-3-methoxybenzene
    • Pyrogallol 1-Monomethyl Ether
    • 2,3-dihydroxyanisole
    • 3-methoxypyrocatechol
    • 6-methoxycatechol
    • 3-methoxy-pyrocatecho
    • pyrogallol 1-methyl ether
    • 1-O-Methylpyrogallol
    • 2-Hydroxy-3-methoxyphenol
    • 3-Methoxy-1,2-dihydroxybenzene
    • 3-Methoxy-o-hydroquinone
    • NSC 66525
    • 3-Methoxy-1,2-benzenediol (ACI)
    • Pyrocatechol, 3-methoxy- (6CI, 7CI, 8CI)
    • MFCD00002191
    • IC13U5393C
    • EINECS 213-276-4
    • Spectrum5_000531
    • NCGC00095761-01
    • SY048938
    • KBio1_001961
    • NSC66525
    • KBio2_002117
    • NCGC00095761-03
    • 934-00-9
    • BSPBio_002821
    • SPBio_001914
    • CS-0179150
    • EN300-21179
    • 1,2-Benzenediol, 3-methoxy-
    • KBioGR_002151
    • Spectrum3_001181
    • AI3-21349
    • Spectrum2_001917
    • 1,2-Benzenediol,3-methoxy-
    • KBio3_002321
    • M0524
    • FT-0616000
    • CAS-934-00-9
    • SR-05000002377-1
    • CHEBI:141700
    • F0001-2249
    • CHEMBL1518159
    • SpecPlus_000921
    • CCG-38485
    • A844580
    • BP-20353
    • Tox21_200504
    • KBioSS_002117
    • NCGC00258058-01
    • PD000449
    • NCGC00095761-02
    • AS-48298
    • CCRIS 7577
    • F30220
    • DivK1c_007017
    • InChI=1/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H
    • SPECTRUM1600919
    • DTXCID00826
    • UNII-IC13U5393C
    • Spectrum4_001656
    • Q27280656
    • 3-methoxy-benzene-1,2-diol
    • NS00039555
    • Pyrocatechol, 3-methoxy-
    • 3-Methoxycatechol, 99%
    • AKOS000121420
    • Spectrum_001637
    • KBio2_004685
    • DTXSID4020826
    • KBio2_007253
    • BRD-K97139501-001-03-3
    • NSC-66525
    • SCHEMBL67332
    • SDCCGMLS-0066910.P001
    • SR-05000002377
    • 3-(methyloxy)benzene-1,2-diol
    • HY-W116576
    • 2-3-4'-TRIHYDROXY-4-METHOXYBENZOPHENONE_met007
    • DB-057398
    • MDL: MFCD00002191
    • Inchi: 1S/C7H8O3/c1-10-6-4-2-3-5(8)7(6)9/h2-4,8-9H,1H3
    • InChI Key: LPYUENQFPVNPHY-UHFFFAOYSA-N
    • SMILES: OC1C(O)=C(OC)C=CC=1
    • BRN: 1909165

Computed Properties

  • Exact Mass: 140.04700
  • Monoisotopic Mass: 140.047344
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 10
  • XLogP3: nothing
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.270
  • Melting Point: 38.0 to 44.0 deg-C
  • Boiling Point: 164°C/48mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.4638 (estimate)
  • PSA: 49.69000
  • LogP: 1.10640
  • Solubility: Not determined

3-Methoxycatechol Security Information

3-Methoxycatechol Customs Data

  • HS CODE:2909500000
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

3-Methoxycatechol Pricemore >>

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3-Methoxycatechol Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ,  Water ;  8 h, 300 °C
Reference
From lignin-derived bio-oil to lignin-g-polyacrylonitrile nanofiber: High lignin substitution ratio and maintaining good nanofiber morphology
Du, Boyu; et al, Polymer Testing, 2020, 81,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Synthesis of 1-(8-methoxy-2,3-dihydro-1,4-benzodioxan-5-yl)ethanone
Si, Liang; Zhang, Chun; Dai, Li-yan; Chen, Ying-qi; Wang, Xiao-zhong, Hecheng Huaxue, 2006, 14(4), 416-417

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water
Reference
Sodium percarbonate: a convenient reagent for the Dakin reaction
Kabalka, G. W.; Reddy, N. K.; Narayana, C., Tetrahedron Letters, 1992, 33(7), 865-6

Production Method 4

Reaction Conditions
1.1 Reagents: Potassium bisulfate ,  Hydrogen peroxide Solvents: Methanol ;  48 h, rt
1.2 Solvents: Water
Reference
Multidimensional optimization of promising antitumor xanthone derivatives
Azevedo, Carlos M. G.; Afonso, Carlos M. M.; Sousa, Diana; Lima, Raquel T.; Helena Vasconcelos, M.; et al, Bioorganic & Medicinal Chemistry, 2013, 21(11), 2941-2959

Production Method 5

Reaction Conditions
1.1 Reagents: Choline, hydroxide ,  Hydrogen peroxide ;  30 min, rt
Reference
Dual functionality of choline hydroxide for the Dakin reaction
Joo, Seong-Ryu; Kim, Seung-Hoi, Letters in Organic Chemistry, 2022, 19(5), 341-346

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sodium tetraborate ;  rt
Reference
Total synthesis of six natural products of benzodioxane neolignans
Jing, Xiao-Bi; Wang, Li; Han, Ying; Shi, Yao-Cheng; Liu, Yong-Hong; et al, Journal of the Chinese Chemical Society (Taipei, 2004, 51, 1001-1004

Production Method 7

Reaction Conditions
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water
1.2 Reagents: Potassium carbonate
Reference
Total synthesis of (±)-Eusiderin K and (±)-Eusiderin J
Jing, Xiaobi; Gu, Wenxin; Bie, Pingyan; Ren, Xinfeng; Pan, Xinfu, Synthetic Communications, 2001, 31(6), 861-867

Production Method 8

Reaction Conditions
1.1 Reagents: Borax (B4Na2O7.10H2O) Solvents: Ethanol ,  Water
1.2 Reagents: Potassium carbonate
Reference
Total synthesis of (±)-Eusiderin G and (±)-Eusiderin M
Jing, Xiaobi; Gu, Wenxin; Ren, Xinfeng; Bie, Pingyan; Pan, Xinfu, Journal of the Chinese Chemical Society (Taipei, 2001, 48(1), 59-63

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water
Reference
Pyrogallol 1-methyl ether
Surrey, Alexander R., Organic Syntheses, 1946, 26, 90-2

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  rt → 40 °C; 10 min, 40 °C
Reference
Method for synthesis of electron carrier 1-methoxy-5-methyl phenazine sulfuric acid methyl salt
, China, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Dimethylformamide
Reference
Demethylation of aryl methyl ethers with thioethoxide ion in dimethyl formamide
Feutrill, G. I.; Mirrington, R. N., Tetrahedron Letters, 1970, (16), 1327-8

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium percarbonate Solvents: Tetrahydrofuran ,  Water ;  cooled; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Lignin inspired phenolic polyethers synthesized via ADMET: Systematic structure-property investigation
Vlaminck, Laetitia; Lingier, Sophie; Hufendiek, Andrea; Du Prez, Filip E., European Polymer Journal, 2017, 95, 503-513

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Hydrogen peroxide Catalysts: 7,8-Dichloro-5-ethyl-4a,5-dihydro-4a-hydroperoxy-1,3-dimethylbenzo[g]pteridine-2… Solvents: Methanol ,  Water ;  3 min, rt
Reference
Organocatalytic Dakin Oxidation by Nucleophilic Flavin Catalysts
Chen, Shuai; Hossain, Mohammad S.; Foss, Frank W., Organic Letters, 2012, 14(11), 2806-2809

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  50 min, rt
Reference
H2O2 in WEB: a highly efficient catalyst system for the Dakin reaction
Saikia, Bishwajit; Borah, Parinita; Barua, Nabin Chandra, Green Chemistry, 2015, 17(9), 4533-4536

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Synthesis of cotarnine iodide
Fleischhacker, Wilhelm; Richter, Bernd; Urban, Ernst, Monatshefte fuer Chemie, 1989, 120(8-9), 765-9

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  2.5 h, rt
Reference
A new avenue to the Dakin reaction in H2O2-WERSA
Saikia, Bishwajit; Borah, Parinita, RSC Advances, 2015, 5(128), 105583-105586

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium tetraborate Solvents: Ethanol
1.2 Reagents: Potassium carbonate
Reference
Total synthesis of two neolignans - (±)-eusiderin E and (±)-eusiderin F
Jing, Xiao-Bi; Gu, Wen-Xin; Bie, Ping-Yan; Ren, Xin-Feng; Pan, Xin-Fu, Gaodeng Xuexiao Huaxue Xuebao, 2001, 22(1), 63-66

Production Method 18

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Benzene ;  1 h, rt → reflux
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
An efficient strategy for protecting dihydroxyl groups of catechols
Huang, Wei-Bin; Guo, Ying; Jiang, Jian-An; Pan, Xian-Dao; Liao, Dao-Hua; et al, Synlett, 2013, 24(6), 741-746

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  1 h, 40 - 50 °C
Reference
The Baeyer-Villiger oxidation of ketones and aldehydes
Krow, Grant R., Organic Reactions (Hoboken, 1993, 43,

Production Method 20

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Eupergit C 250L Catalysts: Monophenol monooxygenase Solvents: Water ;  24 h, pH 7, rt
Reference
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Guazzaroni, Melissa; Crestini, Claudia; Saladino, Raffaele, Bioorganic & Medicinal Chemistry, 2012, 20(1), 157-166

Production Method 21

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; overnight, > -78 °C
1.2 Reagents: Water
Reference
N-Protected 1,2-Oxazetidines as a Source of Electrophilic Oxygen: Straightforward Access to Benzomorpholines and Related Heterocycles by Using a Reactive Tether
Javorskis, Tomas; Sriubaite, Simona; Bagdziunas, Gintautas; Orentas, Edvinas, Chemistry - A European Journal, 2015, 21(25), 9157-9164

3-Methoxycatechol Raw materials

3-Methoxycatechol Preparation Products

3-Methoxycatechol Suppliers

Amadis Chemical Company Limited
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(CAS:934-00-9)3-Methoxycatechol
Order Number:A844580
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:03
Price ($):270.0/947.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:934-00-9)3-Methoxycatechol, ≥ 96.0%
Order Number:LE14690
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 3-Methoxycatechol

Recent Advances in the Study of 3-Methoxycatechol (934-00-9) in Chemical Biology and Pharmaceutical Research

3-Methoxycatechol (CAS: 934-00-9) is a phenolic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its methoxy-substituted catechol structure, has been investigated for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The latest research has focused on elucidating its molecular mechanisms, optimizing its synthesis, and exploring its therapeutic potential in various disease models.

Recent studies have highlighted the role of 3-Methoxycatechol as a potent antioxidant. Its ability to scavenge reactive oxygen species (ROS) and mitigate oxidative stress has been demonstrated in both in vitro and in vivo models. For instance, a 2023 study published in the Journal of Medicinal Chemistry revealed that 3-Methoxycatechol significantly reduced oxidative damage in neuronal cells, suggesting its potential as a neuroprotective agent. The study further identified the compound's ability to modulate key signaling pathways, such as the Nrf2-ARE pathway, which plays a critical role in cellular defense mechanisms against oxidative stress.

In addition to its antioxidant properties, 3-Methoxycatechol has shown promise as an anti-inflammatory agent. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that the compound effectively inhibited the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The study attributed this effect to the compound's ability to interfere with the NF-κB signaling pathway, a central regulator of inflammatory responses. These findings underscore the potential of 3-Methoxycatechol as a lead compound for the development of novel anti-inflammatory therapeutics.

The anticancer potential of 3-Methoxycatechol has also been a focal point of recent research. A 2024 study in Molecular Cancer Therapeutics explored the compound's effects on various cancer cell lines, including breast and lung cancer. The results indicated that 3-Methoxycatechol induced apoptosis and cell cycle arrest in cancer cells through the activation of p53 and the inhibition of PI3K/Akt signaling. These findings suggest that the compound could serve as a valuable scaffold for the design of new anticancer drugs, particularly for tumors with dysregulated p53 activity.

From a synthetic chemistry perspective, advancements have been made in the efficient production of 3-Methoxycatechol. A 2023 paper in Organic Process Research & Development described a novel catalytic method for the selective methoxylation of catechol derivatives, yielding 3-Methoxycatechol with high purity and scalability. This method addresses previous challenges related to yield and selectivity, paving the way for large-scale production and further pharmacological studies.

In conclusion, the latest research on 3-Methoxycatechol (934-00-9) highlights its multifaceted biological activities and therapeutic potential. Its roles as an antioxidant, anti-inflammatory, and anticancer agent, coupled with advancements in synthetic methodologies, position it as a promising candidate for future drug development. Further studies are warranted to explore its pharmacokinetics, toxicity profile, and efficacy in preclinical models, which will be critical for translating these findings into clinical applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:934-00-9)3-Methoxycatechol
A844580
Purity:99%/99%
Quantity:100g/500g
Price ($):270.0/947.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:934-00-9)3-Methoxycatechol, ≥ 96.0%
LE14690
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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